molecular formula C15H14FN5O2 B6443768 8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2548975-99-9

8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6443768
CAS No.: 2548975-99-9
M. Wt: 315.30 g/mol
InChI Key: XUWFRKPLKPPBGB-UHFFFAOYSA-N
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Description

8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (FTD) is an organic compound belonging to the class of quinazolines. It is a heterocyclic compound containing two nitrogen atoms and two oxygen atoms, and is found in a variety of natural and synthetic sources. FTD has a wide range of medicinal and industrial applications, including being used as a drug for treating certain forms of cancer, as a component of diagnostic imaging agents, and as a building block for organic synthesis.

Scientific Research Applications

8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been studied extensively in the fields of medicinal chemistry, materials science, and organic synthesis. It has been found to have anti-tumor activity, and has been used in the development of diagnostic imaging agents for use in medical imaging. Additionally, this compound has been used as a building block for the synthesis of numerous organic compounds.

Mechanism of Action

Mode of Action

The exact mode of action of 8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is currently unknown. It has been synthesized and evaluated for its potential anticonvulsant activity . The compound’s interaction with its targets and the resulting changes are subject to ongoing research .

Biochemical Pathways

The biochemical pathways affected by 8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4It is suggested that the compound may have a role in the treatment of epilepsy, indicating a potential effect on neuronal signaling pathways

Result of Action

The molecular and cellular effects of 8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4Some of the synthesized derivatives of this compound have shown significant protective effects on seizures when compared with the standard drug phenytoin . This suggests that the compound may have potential anticonvulsant effects.

Advantages and Limitations for Lab Experiments

8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used as a building block for the synthesis of a variety of organic compounds. Additionally, it has a wide range of medicinal and industrial applications. However, this compound is not without its limitations. It has a relatively short shelf life, and is not always stable in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can limit its use in certain applications.

Future Directions

There are numerous potential future directions for 8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione research. These include further exploration of its mechanism of action, the development of new diagnostic imaging agents, and the synthesis of novel organic compounds for use in medicinal and industrial applications. Additionally, this compound could be used in the development of new drug delivery systems, and as a building block for the synthesis of new materials. Finally, this compound could be used to develop new methods for the synthesis of quinazolines and related compounds.

Synthesis Methods

8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can be synthesized by the reaction of 1,3,8-triazaspiro[4.5]decane-2,4-dione with 4-fluoroquinazoline in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of approximately 80°C and the product is isolated by column chromatography.

Properties

IUPAC Name

8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2/c16-9-1-2-11-10(7-9)12(18-8-17-11)21-5-3-15(4-6-21)13(22)19-14(23)20-15/h1-2,7-8H,3-6H2,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWFRKPLKPPBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)C3=NC=NC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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